molecular formula C28H39NO2 B11663339 1H-Phenoxazin-1-one, 2,4,6,8-tetrakis(1,1-dimethylethyl)- CAS No. 55429-04-4

1H-Phenoxazin-1-one, 2,4,6,8-tetrakis(1,1-dimethylethyl)-

Cat. No.: B11663339
CAS No.: 55429-04-4
M. Wt: 421.6 g/mol
InChI Key: OGSCXTIYBPFZTR-UHFFFAOYSA-N
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Description

2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one: is an organic compound with the molecular formula C28H39NO2. It is known for its redox-active properties and has been studied for its complex formation with various metal ions. The compound features a phenoxazinone core substituted with four tert-butyl groups, which contribute to its steric hindrance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one typically involves the reaction of 2,4,6,8-tetra-tert-butylphenol with appropriate oxidizing agents. One common method includes the use of cobalt (II) chloride in the presence of ethylene glycol, which leads to the formation of a dimeric adduct . The reaction conditions often involve UV spectroscopy to monitor the equilibrium of the formed adduct with its dissociated form in acetonitrile solution .

Industrial Production Methods: While specific industrial production methods for 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one involves its redox-active properties. The compound can form complexes with metal ions, leading to changes in their oxidation states. This redox activity is facilitated by the phenoxazinone core, which can undergo electron transfer reactions. The molecular targets and pathways involved include the formation of high-spin and low-spin adducts with metal ions, influencing their magnetic and electronic properties .

Comparison with Similar Compounds

Uniqueness: 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one is unique due to its specific substitution pattern on the phenoxazinone core, which provides significant steric hindrance and stability. This makes it particularly suitable for forming stable complexes with metal ions and exploring redox chemistry .

Properties

CAS No.

55429-04-4

Molecular Formula

C28H39NO2

Molecular Weight

421.6 g/mol

IUPAC Name

2,4,6,8-tetratert-butylphenoxazin-1-one

InChI

InChI=1S/C28H39NO2/c1-25(2,3)16-13-18(27(7,8)9)23-20(14-16)29-21-22(30)17(26(4,5)6)15-19(24(21)31-23)28(10,11)12/h13-15H,1-12H3

InChI Key

OGSCXTIYBPFZTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)N=C3C(=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)O2)C(C)(C)C

Origin of Product

United States

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